Cas no 1805359-98-1 (3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine)

3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine
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- インチ: 1S/C8H4Br2F2N2/c9-1-4-3-14-7(8(11)12)6(10)5(4)2-13/h3,8H,1H2
- InChIKey: AGBXWWHHSZTVKU-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)C(CBr)=CN=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029061526-1g |
3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine |
1805359-98-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine 関連文献
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3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridineに関する追加情報
3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine: A Comprehensive Overview
The compound 3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine (CAS No. 1805359-98-1) is a highly functionalized aromatic heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This pyridine derivative is characterized by the presence of multiple substituents, including bromine, cyano, and difluoromethyl groups, which contribute to its unique chemical properties and reactivity. The molecule's structure is particularly interesting due to the combination of electron-withdrawing and electron-donating groups, making it a valuable substrate for further synthetic transformations.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. The cyano group at position 4 of the pyridine ring is known to enhance the compound's stability and improve its solubility in polar solvents. Meanwhile, the difluoromethyl group at position 2 introduces fluorine atoms, which are known to enhance bioavailability and metabolic stability in pharmaceutical compounds. The presence of two bromine atoms (one at position 3 and another as a bromomethyl group at position 5) further increases the compound's versatility, enabling it to participate in various nucleophilic substitution reactions.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that 3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine can serve as a versatile building block for constructing complex heterocyclic frameworks. For instance, recent studies have explored its use in the synthesis of novel kinase inhibitors, where the bromine atoms act as leaving groups to facilitate the formation of critical bonds.
In addition to its role in drug discovery, this compound has also found applications in materials science. The combination of electron-withdrawing groups on the pyridine ring makes it an attractive candidate for use in organic electronics. For example, derivatives of this compound have been investigated for their potential as semiconducting materials in organic field-effect transistors (OFETs). The cyano group and difluoromethyl group contribute to the molecule's electronic properties, making it suitable for high-performance electronic devices.
The synthesis of 3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of substituents onto the pyridine ring through electrophilic substitution reactions, followed by precise halogenation to install bromine atoms at specific positions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol during these reactions.
From an environmental perspective, this compound has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, 3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine can undergo microbial degradation, reducing its persistence in aquatic environments. This finding is particularly important for industries involved in large-scale production or use of this compound, as it highlights the need for sustainable practices to minimize environmental impact.
In conclusion, 3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine (CAS No. 1805359-98-1) is a versatile and highly functionalized pyridine derivative with significant potential across multiple disciplines. Its unique combination of substituents makes it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new applications and optimize synthetic routes for this compound, its role in advancing chemical science is likely to grow even further.
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